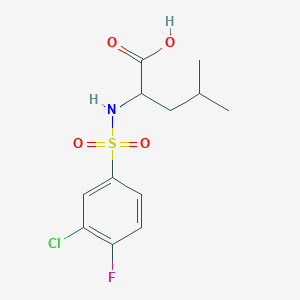

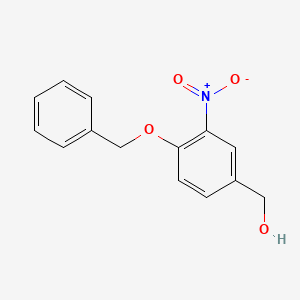

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

RXR Selective Agonism

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid, and its analogs, have been studied for their potential as selective retinoid-X-receptor (RXR) agonists. These compounds are evaluated for their ability to selectively activate RXR without provoking or disrupting other RXR-dependent pathways. Such selectivity is crucial for potential therapeutic applications in conditions like cutaneous T-cell lymphoma (CTCL). Some analogs have shown reduced cross-signaling with other nuclear receptors, indicating improved RXR selectivity and potential in the treatment of leukemia cell lines (Jurutka et al., 2021).

RXR Antagonism

Research has also led to the discovery of potent RXR antagonists closely related structurally to RXR agonists like this compound. These antagonists show potential in transcriptional activation assays and may offer new pathways in the exploration of RXR-related therapeutic applications (Nakayama et al., 2011).

Hepatic Metabolism and Interspecies Comparison

The hepatic metabolism of compounds like this compound has been characterized in both rat and human liver microsomes. This research provides insights into how slight differences in side chain structures can significantly alter a compound's metabolic profile, emphasizing the importance of considering interspecies differences in drug development (Murakami et al., 2014).

Industrial Production of Nicotinic Acid

Studies have focused on ecological methods to produce nicotinic acid, an essential nutrient found in vitamin PP. This research is vital for the sustainable industrial production of nicotinic acid, of which this compound is a derivative, aiming to meet the needs of green chemistry and reduce environmental impact (Lisicki et al., 2022).

Wirkmechanismus

Target of Action

The primary target of 6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid is the Retinoid-X-Receptor (RXR) . RXR is a type of nuclear receptor that regulates the transcription of various genes. It plays a crucial role in cellular differentiation, homeostasis, and apoptosis .

Mode of Action

This compound acts as an agonist for the RXR . It binds to the receptor and induces a conformational change, which allows the receptor to interact with specific DNA sequences known as retinoid response elements. This interaction leads to the transcription of genes that are under the control of these elements .

Biochemical Pathways

Upon activation by the compound, RXR forms heterodimers with other nuclear receptors such as the retinoic acid receptor (RAR), vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs). These heterodimers bind to their respective response elements on DNA, leading to the transcription of a variety of genes involved in processes such as lipid metabolism, inflammation, and cell differentiation .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity and molecular weight .

Result of Action

The activation of RXR by this compound can lead to a variety of cellular effects. For instance, in the context of cancer, selective RXR activation can result in chemotherapeutic effects in many human cancers . .

Eigenschaften

IUPAC Name |

6-(N-ethyl-4-propan-2-yl-3-propan-2-yloxyanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-6-22(19-10-7-15(12-21-19)20(23)24)16-8-9-17(13(2)3)18(11-16)25-14(4)5/h7-14H,6H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHELAIIDVSNOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=C(C=C1)C(C)C)OC(C)C)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

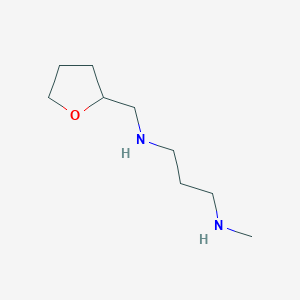

![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)

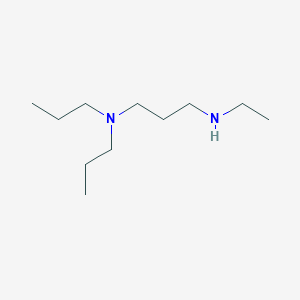

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)